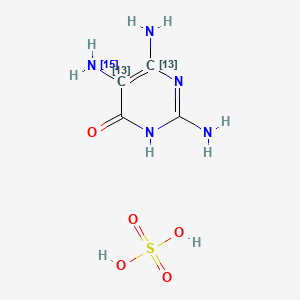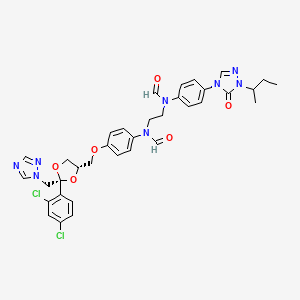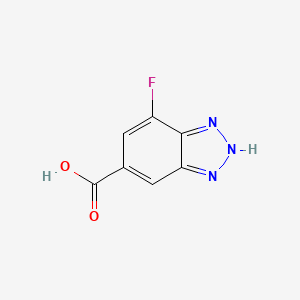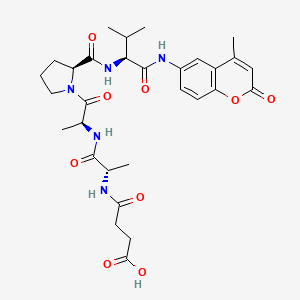
Suc-ala-ala-pro-val-amc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of succinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin typically involves the stepwise assembly of the peptide chain followed by the attachment of the 7-amido-4-methylcoumarin group. The process generally starts with the protection of amino groups and the activation of carboxyl groups to facilitate peptide bond formation. Common reagents used in these steps include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the deprotection of the peptide and the coupling of the 7-amido-4-methylcoumarin group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions: Suc-ala-ala-pro-val-amc primarily undergoes hydrolysis reactions catalyzed by elastase. The hydrolysis of the amide bond releases 7-amido-4-methylcoumarin, which is fluorescent and can be easily detected .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of elastase and is carried out in buffered aqueous solutions at physiological pH. The reaction conditions are mild, usually at room temperature or 37°C, to mimic physiological conditions .
Major Products: The major product of the hydrolysis reaction is 7-amido-4-methylcoumarin, which is fluorescent and can be quantified using fluorescence spectroscopy .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, succinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin is used as a model substrate to study the kinetics and specificity of elastase and other proteases .
Biology: In biological research, this compound is used to measure elastase activity in various biological samples, including cell lysates and tissue extracts. It helps in understanding the role of elastase in physiological and pathological processes .
Medicine: In medical research, succinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin is used to screen for elastase inhibitors, which are potential therapeutic agents for diseases involving excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify new drug candidates that can modulate elastase activity .
Wirkmechanismus
The mechanism of action of succinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin involves its hydrolysis by elastase. Elastase recognizes and binds to the peptide substrate, cleaving the amide bond and releasing 7-amido-4-methylcoumarin. This reaction is highly specific and is used to measure elastase activity in various assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin
- Succinyl-alanyl-alanyl-prolyl-phenylalanine-7-amido-4-methylcoumarin
Uniqueness: Suc-ala-ala-pro-val-amc is unique due to its high specificity for elastase and its fluorescent properties, which make it an excellent substrate for detecting and quantifying elastase activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various research applications .
Eigenschaften
Molekularformel |
C30H39N5O9 |
|---|---|
Molekulargewicht |
613.7 g/mol |
IUPAC-Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H39N5O9/c1-15(2)26(29(42)33-19-8-9-22-20(14-19)16(3)13-25(39)44-22)34-28(41)21-7-6-12-35(21)30(43)18(5)32-27(40)17(4)31-23(36)10-11-24(37)38/h8-9,13-15,17-18,21,26H,6-7,10-12H2,1-5H3,(H,31,36)(H,32,40)(H,33,42)(H,34,41)(H,37,38)/t17-,18-,21-,26-/m0/s1 |
InChI-Schlüssel |
UENUZLOKAUDHPG-BTGSAOCRSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


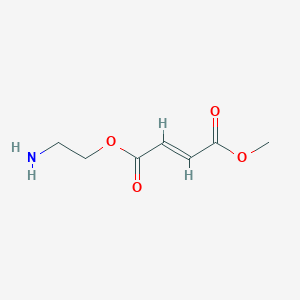

![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)
![(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15295019.png)
![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)
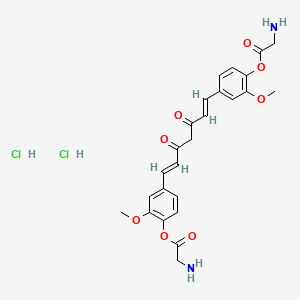

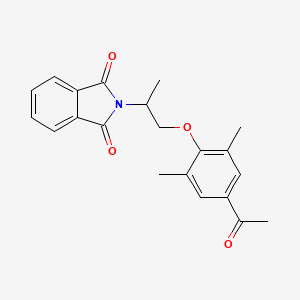
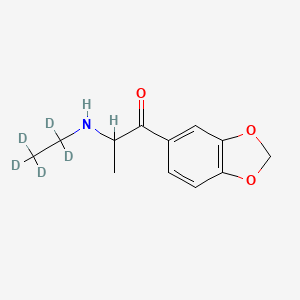
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
